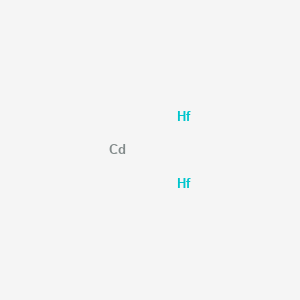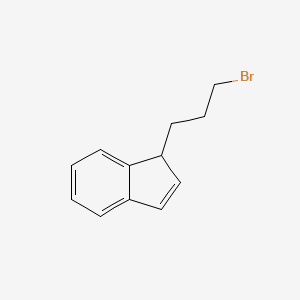![molecular formula C7H15NO3Si B14715480 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 17805-78-6](/img/structure/B14715480.png)
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a tricyclic organosilicon compound It is a derivative of silatrane, which is known for its unique structure and reactivity
Vorbereitungsmethoden
The synthesis of 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane with methylating agents. One common method includes the reaction of silatrane HSi(OCH2CH2)3N with methyl iodide (CH3I) under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenating agents to form halogenated derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include mercury (II) salts (HgX2) for substitution reactions, and standard oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of 1-substituted silatranes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane exerts its effects involves its ability to form stable complexes with other molecules. Its tricyclic structure allows for unique interactions with molecular targets, facilitating various chemical reactions. The pathways involved include coordination with metal ions and interaction with organic substrates, leading to the formation of stable products .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane include:
1-Methylsilatrane: Similar in structure but lacks the additional methyl group.
Vinylsilatrane: Contains a vinyl group instead of a methyl group.
Methoxysilatrane: Contains a methoxy group instead of a methyl group .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.
Eigenschaften
CAS-Nummer |
17805-78-6 |
|---|---|
Molekularformel |
C7H15NO3Si |
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
3-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H15NO3Si/c1-7-6-8-2-4-9-12(11-7)10-5-3-8/h7,12H,2-6H2,1H3 |
InChI-Schlüssel |
XVFSIZFZIYXWNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN2CCO[SiH](O1)OCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)

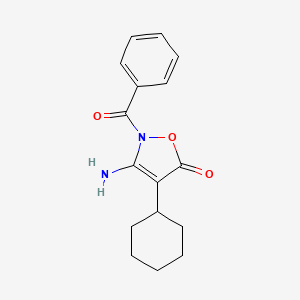



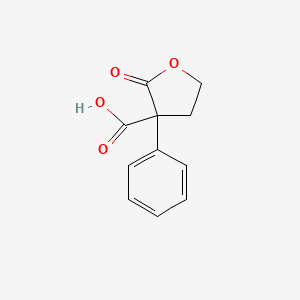
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
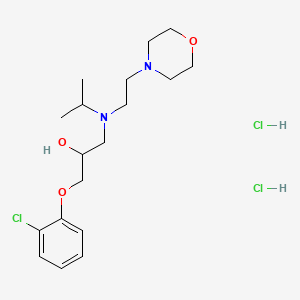
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)

